Cas no 258264-70-9 (2,4-Dichloro-6-Formylphenyl Benzoate)

2,4-Dichloro-6-Formylphenyl Benzoate is a specialized organic compound featuring a benzoate ester group linked to a dichloro-substituted formylphenyl moiety. Its unique structure, combining reactive aldehyde and ester functionalities, makes it a valuable intermediate in synthetic organic chemistry, particularly for constructing complex aromatic frameworks. The dichloro substitutions enhance its reactivity in electrophilic and nucleophilic transformations, while the formyl group offers versatility for further derivatization. This compound is commonly employed in pharmaceutical and agrochemical research for synthesizing biologically active molecules. Its stability under standard conditions and well-defined reactivity profile ensure consistent performance in multi-step synthetic routes.
2,4-Dichloro-6-Formylphenyl Benzoate structure
258264-70-9 structure
Product Name:2,4-Dichloro-6-Formylphenyl Benzoate
CAS No:258264-70-9
MF:C14H8Cl2O3
MW:295.117522239685
CID:247017
PubChem ID:305156
Update Time:2025-11-01

2,4-Dichloro-6-Formylphenyl Benzoate Chemical and Physical Properties

Names and Identifiers

    • Benzaldehyde,2-(benzoyloxy)-3,5-dichloro-
    • (2,4-dichloro-6-formylphenyl) benzoate
    • 2,4-Dichloro-6-Formylphenyl Benzoate
    • NSC201907
    • DTXSID60308074
    • 258264-70-9
    • MFCD00117879
    • AKOS003456493
    • NSC-201907
    • Inchi: 1S/C14H8Cl2O3/c15-11-6-10(8-17)13(12(16)7-11)19-14(18)9-4-2-1-3-5-9/h1-8H
    • InChI Key: FOCRFYXDZLJAIW-UHFFFAOYSA-N
    • SMILES: ClC1=CC(=CC(C=O)=C1OC(C1C=CC=CC=1)=O)Cl

Computed Properties

  • Exact Mass: 293.98500
  • Monoisotopic Mass: 293.985
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 329
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 43.4Ų

Experimental Properties

  • PSA: 43.37000
  • LogP: 4.02510

2,4-Dichloro-6-Formylphenyl Benzoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
D650713-50mg
2,4-Dichloro-6-Formylphenyl Benzoate
258264-70-9
50mg
$ 50.00 2022-06-05
TRC
D650713-100mg
2,4-Dichloro-6-Formylphenyl Benzoate
258264-70-9
100mg
$ 70.00 2022-06-05
TRC
D650713-500mg
2,4-Dichloro-6-Formylphenyl Benzoate
258264-70-9
500mg
$ 275.00 2022-06-05

Additional information on 2,4-Dichloro-6-Formylphenyl Benzoate

Recent Advances in the Study of 2,4-Dichloro-6-Formylphenyl Benzoate (CAS: 258264-70-9) in Chemical Biology and Pharmaceutical Research

2,4-Dichloro-6-formylphenyl benzoate (CAS: 258264-70-9) is a synthetic organic compound that has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, has been explored for its potential applications in drug discovery, medicinal chemistry, and as a key intermediate in the synthesis of bioactive molecules. Recent studies have highlighted its role in the development of novel therapeutic agents, particularly in the context of antimicrobial and anticancer research.

One of the most notable advancements in the study of 2,4-dichloro-6-formylphenyl benzoate is its application as a versatile building block in organic synthesis. Researchers have utilized this compound to synthesize a variety of derivatives with enhanced biological activities. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's efficacy in the synthesis of novel benzimidazole derivatives, which exhibited potent antimicrobial properties against drug-resistant bacterial strains. The study underscored the compound's potential as a scaffold for developing new antibiotics.

In addition to its antimicrobial applications, 2,4-dichloro-6-formylphenyl benzoate has also been investigated for its anticancer properties. A recent preclinical study conducted by a team at the National Cancer Institute revealed that derivatives of this compound exhibited selective cytotoxicity against certain cancer cell lines, particularly those associated with breast and lung cancers. The mechanism of action was attributed to the compound's ability to inhibit key signaling pathways involved in tumor proliferation and survival. These findings suggest that further optimization of this scaffold could lead to the development of promising anticancer agents.

Another area of interest is the compound's potential role in photodynamic therapy (PDT). A 2022 study in Chemical Communications reported that 2,4-dichloro-6-formylphenyl benzoate derivatives could serve as effective photosensitizers due to their ability to generate reactive oxygen species (ROS) upon light irradiation. This property makes them candidates for PDT, a non-invasive treatment modality for various cancers and infectious diseases. The study highlighted the need for further optimization to improve their photophysical properties and reduce off-target effects.

Despite these promising developments, challenges remain in the practical application of 2,4-dichloro-6-formylphenyl benzoate. Issues such as solubility, stability, and bioavailability need to be addressed to fully harness its therapeutic potential. Recent efforts have focused on structural modifications and formulation strategies to overcome these limitations. For example, a 2023 study in European Journal of Pharmaceutical Sciences explored the use of nanoparticle-based delivery systems to enhance the compound's bioavailability and target specificity.

In conclusion, 2,4-dichloro-6-formylphenyl benzoate (CAS: 258264-70-9) represents a promising scaffold in chemical biology and pharmaceutical research. Its versatility in synthesis, coupled with its diverse biological activities, positions it as a valuable tool for drug discovery. Ongoing research aims to optimize its properties and explore new applications, paving the way for future therapeutic innovations. As the field advances, interdisciplinary collaborations will be crucial to translating these findings into clinically viable solutions.

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